In-Depth Technical Guide to the Characterization of (25R)-5alpha-spirostan-3beta-ol Acetate
In-Depth Technical Guide to the Characterization of (25R)-5alpha-spirostan-3beta-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25R)-5alpha-spirostan-3beta-ol acetate (B1210297), also known as Tigogenin Acetate, is a steroidal sapogenin derivative. It belongs to the spirostanol (B12661974) class of natural products, which are widely investigated for their diverse pharmacological activities. This document provides a comprehensive technical overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Characterization
The definitive characterization of (25R)-5alpha-spirostan-3beta-ol acetate relies on a combination of physical measurements and spectroscopic techniques. While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize the expected and known data based on the analysis of its parent compound, tigogenin, and closely related steroidal sapogenin acetates.
Physical Properties
| Property | Reported/Expected Value | Source/Basis |
| Molecular Formula | C₂₉H₄₆O₄ | Calculated |
| Molecular Weight | 458.67 g/mol | Calculated |
| CAS Number | 2530-07-6 | --- |
| Melting Point | Expected to be in the range of 200-250 °C | Based on the melting point of Tigogenin (202-204 °C) and Hecogenin Acetate (246-248 °C).[1] |
| Optical Rotation | Expected to be levorotatory | Based on the optical rotation of Tigogenin (-68°) and Hecogenin Acetate (-4°).[1] |
Spectroscopic Data
The structural elucidation of (25R)-5alpha-spirostan-3beta-ol acetate is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. The expected chemical shifts for the key protons and carbons of (25R)-5alpha-spirostan-3beta-ol acetate are summarized below. These are predictive values based on known data for similar spirostanol steroids.
Table 2.2.1.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~4.7 | m |
| H-16 | ~4.4 | m |
| H-26a | ~3.4 | dd |
| H-26b | ~3.3 | t |
| Acetyl CH₃ | ~2.0 | s |
| CH₃-19 | ~0.8 | s |
| CH₃-18 | ~0.8 | s |
| CH₃-21 | ~0.9 | d |
| CH₃-27 | ~0.7 | d |
Table 2.2.1.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| C-3 | ~73 |
| C-5 | ~45 |
| C-16 | ~81 |
| C-22 | ~110 |
| C-26 | ~67 |
| Acetyl C=O | ~170 |
| Acetyl CH₃ | ~21 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 2.2.2.1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 459.3478 | Protonated molecule |
| [M-CH₃COOH]⁺ | 399.3369 | Loss of acetic acid from the molecular ion |
| Spirostan ring fragments | Various | Characteristic cleavage of the spiroketal side chain |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2.2.3.1: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1735 | Strong |
| C-O (ester) | ~1240 | Strong |
| C-H (sp³) | ~2850-2960 | Strong |
| C-O (spiroketal) | ~1050-1150 | Medium |
Experimental Protocols
The following sections detail the generalized experimental protocols for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
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2D NMR Experiments (for complete assignment):
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Perform COSY (Correlated Spectroscopy) to establish proton-proton correlations.
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Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.
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Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
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Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization or APCI - Atmospheric Pressure Chemical Ionization).
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Data Acquisition:
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Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺, [M+Na]⁺).
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Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
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Data Analysis: Analyze the mass spectra to determine the elemental composition of the parent ion and to propose fragmentation pathways for the major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Caption: General experimental workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Biological Signaling Pathways
The parent compound, tigogenin, has been reported to exert biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Tigogenin has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. This effect is thought to be mediated, at least in part, through the inhibition of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Caption: Putative mechanism of tigogenin-mediated inhibition of the PPARγ signaling pathway.
Tigogenin has also been observed to promote the differentiation of bone marrow stromal cells into osteoblasts. This osteogenic effect may be mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
